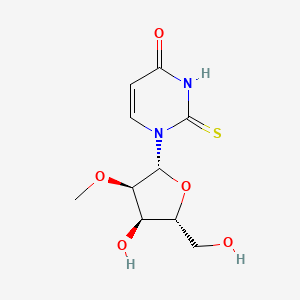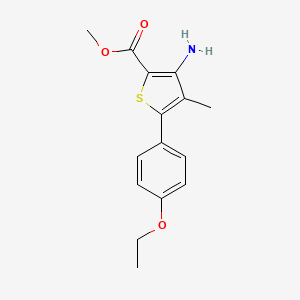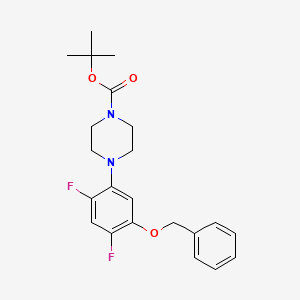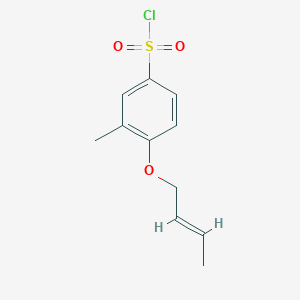
2'-o-Methyl-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-2-thiouridine: is a modified nucleoside that plays a significant role in the stability and function of RNA molecules. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group, and the oxygen atom at the 2 position of the uracil ring is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-2-thiouridine typically involves the methylation of 2-thiouridine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-O-Methyl-2-thiouridine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and controlled reaction environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2’-O-Methyl-2-thiouridine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying RNA structure and function.
Biology: Plays a role in the stabilization of RNA duplexes, making it useful in RNA interference and antisense technologies.
Industry: Used in the production of stable RNA probes for diagnostic applications
Mechanism of Action
The mechanism of action of 2’-O-Methyl-2-thiouridine involves its incorporation into RNA molecules, where it enhances the stability of RNA duplexes by promoting a stable A-form helical structure. The sulfur atom at the 2 position of the uracil ring contributes to the stabilization of the 3’-endo sugar conformation, which is crucial for the stability of RNA structures. This modification also increases the selectivity of base pairing, favoring adenine over guanine .
Comparison with Similar Compounds
2-Thiouridine: Similar in structure but lacks the methyl group at the 2’ position.
4-Thiouridine: Has a sulfur atom at the 4 position of the uracil ring instead of the 2 position.
2’-O-Methyluridine: Similar in structure but lacks the sulfur atom at the 2 position.
Uniqueness: 2’-O-Methyl-2-thiouridine is unique due to its dual modifications at the 2’ and 2 positions, which confer enhanced stability and selectivity in RNA duplexes. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
CAS No. |
113886-72-9 |
|---|---|
Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)18/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
WARUUAMZJXEUEA-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)
![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)

![1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B12839780.png)





![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)

